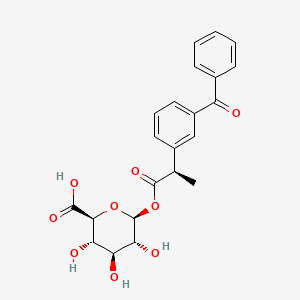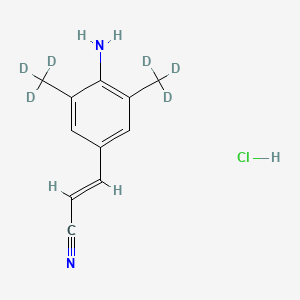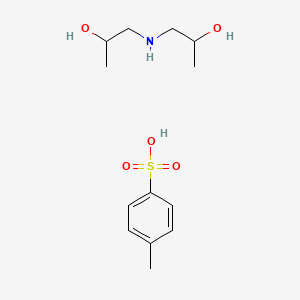
1-Octanoyl-rac-glycerol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanoyl-rac-glycerol-d5, also known as octanoic acid 2,3-dihydroxypropyl ester-d5, is a deuterated form of 1-Octanoyl-rac-glycerol. This compound is a monoacylglycerol that contains octanoic acid at the sn-1 position. It is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Octanoyl-rac-glycerol-d5 can be synthesized through esterification of glycerol with octanoic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Octanoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester bond can be reduced to yield alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of substituted glycerol derivatives
Applications De Recherche Scientifique
1-Octanoyl-rac-glycerol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of antimicrobial coatings and textiles
Mécanisme D'action
The mechanism of action of 1-Octanoyl-rac-glycerol-d5 involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity is particularly effective against bacteria such as Escherichia coli and Listeria monocytogenes .
Comparaison Avec Des Composés Similaires
- 1-Decanoyl-rac-glycerol
- 1-Lauroyl-rac-glycerol
- 1-Oleoyl-rac-glycerol
Comparison: 1-Octanoyl-rac-glycerol-d5 is unique due to its deuterated form, which makes it useful in nuclear magnetic resonance (NMR) studies. Compared to other monoacylglycerols, it has a shorter carbon chain, which influences its solubility and antimicrobial properties. The deuterium labeling also provides advantages in tracing metabolic pathways and studying reaction mechanisms .
Propriétés
Numéro CAS |
1794835-68-9 |
|---|---|
Formule moléculaire |
C11H22O4 |
Poids moléculaire |
223.324 |
Nom IUPAC |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3/i8D2,9D2,10D |
Clé InChI |
GHBFNMLVSPCDGN-GFWWIRCNSA-N |
SMILES |
CCCCCCCC(=O)OCC(CO)O |
Synonymes |
Octanoic Acid 2,3-Dihydroxypropyl Ester-d5; (±)-Glycerol Monoctanoate-d5; 1-Monocaprylin-d5; 1-Monocapryloyl-rac-glycerol-d5; 1-Monooctanoin-d5; 1-Monooctanoylglycerol-d5; 2,3-Dihydroxypropyl Octanoate-d5; Caprylic Acid α-Monoglyceride-d5; DL-1-Monoo |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)


